1-Chloro-1,1,2,2,3,3,3-heptafluoropropane
Overview
Description
1-Chloro-1,1,2,2,3,3,3-heptafluoropropane, commonly known as HCFC-225, is a colorless, odorless, non-flammable chemical compound. It is widely used in the electronics industry as a solvent, cleaning agent, and heat transfer fluid. HCFC-225 is a halocarbon, which means it contains one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to carbon atoms.
Scientific Research Applications
Surface Active Agent
This compound is utilized as a surface active agent to prevent the adhesion of water and other liquids to metal surfaces. Its unique properties make it suitable for creating non-stick coatings and enhancing the durability of metal parts against corrosion and wear .
Polyol Synthesis
It has been shown to be an effective polyol for the synthesis of fatty acid esters and hydrogenated fats . This application is significant in the production of lubricants, surfactants, and in various chemical manufacturing processes .
Gaseous Fire Suppression Agent
Known as HFC-227ea or FM-200, 1-Chloroheptafluoropropane is commonly used as a gaseous fire suppression agent . It is colorless, odorless, and effective in extinguishing fires without leaving residue or damaging sensitive equipment .
Thermochemistry Research
The compound’s condensed phase thermochemistry data are valuable for research in thermochemistry , which involves the study of the energy and heat associated with chemical reactions and phase changes .
Safety Data Analysis
Safety data sheets provide detailed information on handling, storage, and emergency measures related to 1-Chloroheptafluoropropane. This is crucial for maintaining safety standards in laboratories and industries that use this compound .
Mechanism of Action
1-Chloro-1,1,2,2,3,3,3-heptafluoropropane, also known as 1-Chloroheptafluoropropane, is a colorless, odorless gaseous halocarbon . It is commonly used as a gaseous fire suppression agent .
Target of Action
The primary target of 1-Chloroheptafluoropropane is fire. It is used in fire suppression systems that protect data processing and telecommunication facilities, and in fire suppression of many flammable liquids and gases .
Mode of Action
Effective fire suppression requires introducing a concentration of the 1-Chloroheptafluoropropane agent between 6.25% and 9% depending on the hazard being suppressed . It leaves no residue on valuable equipment after discharge .
Biochemical Pathways
Its primary function is to suppress fires by reducing the concentration of oxygen and heat in the environment .
Pharmacokinetics
It is slightly soluble in water (260 mg/l) .
Result of Action
The result of 1-Chloroheptafluoropropane’s action is the effective suppression of fires. It leaves no residue or oily deposits and can be removed by ventilation of the affected space .
Action Environment
The efficacy and stability of 1-Chloroheptafluoropropane are influenced by environmental factors such as temperature and pressure. At high temperatures, it will decompose and produce hydrogen fluoride . Other decomposition products include carbonyl fluoride, carbon monoxide, and carbon dioxide .
properties
IUPAC Name |
1-chloro-1,1,2,2,3,3,3-heptafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF7/c4-2(7,8)1(5,6)3(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSZLFRJEKKBDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClC3F7, C3ClF7 | |
Record name | Propane, 1-chloro-1,1,2,2,3,3,3-heptafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059972 | |
Record name | 1-Chloroheptafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1,1,2,2,3,3,3-heptafluoropropane | |
CAS RN |
422-86-6 | |
Record name | 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CFC 217 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1-chloro-1,1,2,2,3,3,3-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chloroheptafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-1,1,2,2,3,3,3-heptafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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